molecular formula C10H11F2NO2 B13723067 2,4-Difluoro-5-hydroxy-N-isopropylbenzamide

2,4-Difluoro-5-hydroxy-N-isopropylbenzamide

Cat. No.: B13723067
M. Wt: 215.20 g/mol
InChI Key: UFMJTRFNKIWCPH-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-hydroxy-N-isopropylbenzamide is an organic compound with a molecular formula of C10H12F2NO2 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and an isopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-hydroxy-N-isopropylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include palladium catalysts, boronic acids, and appropriate solvents.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-hydroxy-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carbonyl group back to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

2,4-Difluoro-5-hydroxy-N-isopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-hydroxy-N-isopropylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2,4-difluoro-5-hydroxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11F2NO2/c1-5(2)13-10(15)6-3-9(14)8(12)4-7(6)11/h3-5,14H,1-2H3,(H,13,15)

InChI Key

UFMJTRFNKIWCPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1F)F)O

Origin of Product

United States

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